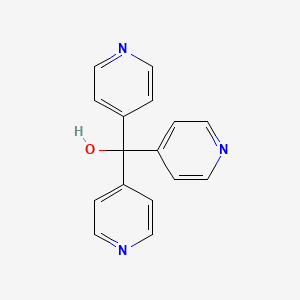

Tri(pyridin-4-yl)methanol

Description

Overview of Coordination and Supramolecular Building Blocks

In the realm of materials science, the design and synthesis of functional materials through a "bottom-up" approach relies on the use of well-defined molecular building blocks. Tri(pyridin-4-yl)methanol is an exemplary building block, possessing distinct features that are highly sought after for constructing both coordination polymers and supramolecular assemblies.

Coordination Building Blocks: The nitrogen atoms of the three pyridin-4-yl groups in this compound act as divergent coordination sites. When reacted with metal ions, which serve as nodes, these ligands can bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks known as coordination polymers or metal-organic frameworks (MOFs). researchgate.netresearchgate.netrsc.org The geometry of the resulting network is dictated by the coordination preference of the metal ion and the disposition of the pyridyl groups on the ligand.

Supramolecular Building Blocks: Beyond coordination bonds, non-covalent interactions play a crucial role in the assembly of molecules into larger, ordered structures. The hydroxyl group of this compound is a potent hydrogen bond donor, while the pyridyl nitrogen atoms can act as hydrogen bond acceptors. This dual functionality allows for the formation of robust hydrogen-bonded networks, guiding the self-assembly of the molecules in the solid state. Intermolecular π–π stacking interactions between the aromatic pyridyl rings can further stabilize these supramolecular architectures. researchgate.net

Scope and Research Focus for this compound

While the broader class of pyridyl methanols has been extensively studied, research specifically targeting this compound has focused on its fundamental structural properties and its behavior in the solid state. A key area of investigation has been the elucidation of its crystal structure to understand the interplay of intermolecular forces that govern its self-assembly.

A notable study in this area involved the investigation of a closely related compound, di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methanol, which was obtained through the autoxidation of its parent methane (B114726) derivative. nii.ac.jp This research provided valuable insights into the reactivity of the tertiary alcohol and the structural characteristics of such molecules. Spectroscopic and X-ray crystallographic analysis of this compound revealed the presence of intermolecular hydrogen bonding between the central hydroxyl group and a pyridyl nitrogen atom, a feature also observed in tri-4-pyridylmethanol. nii.ac.jp

The table below summarizes some of the crystallographic data for di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methanol, a derivative that provides insight into the structural properties of this compound itself.

| Property | Value |

| Chemical Formula | C₂₁H₁₆N₄O |

| Molecular Weight | 340.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Data sourced from a study on a closely related derivative, providing insight into the expected structural characteristics of this compound. nii.ac.jp |

The focus of current and future research is likely to expand into the use of this compound as a versatile ligand for the synthesis of novel coordination polymers and MOFs with potential applications in areas such as gas storage, catalysis, and sensing. Its tripodal nature and the specific orientation of its pyridyl groups make it a promising candidate for the construction of porous and functional materials.

Structure

3D Structure

Properties

Molecular Formula |

C16H13N3O |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

tripyridin-4-ylmethanol |

InChI |

InChI=1S/C16H13N3O/c20-16(13-1-7-17-8-2-13,14-3-9-18-10-4-14)15-5-11-19-12-6-15/h1-12,20H |

InChI Key |

LGHLTRASRAEIPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C(C2=CC=NC=C2)(C3=CC=NC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Tri Pyridin 4 Yl Methanol

Established Synthetic Pathways for Tri(pyridin-4-yl)methanol

The synthesis of this compound typically involves multi-step approaches that rely on the formation of a tri-pyridyl carbanion or the use of pyridyl-containing organometallic reagents.

Multi-Step Synthesis Approaches

A common and established strategy for the synthesis of triaryl methanols, which can be adapted for this compound, involves the reaction of an organometallic reagent with a suitable carbonyl compound. In the case of this compound, this would entail the reaction of a 4-pyridyl organometallic species with a carbonyl compound that can provide the central carbon and the hydroxyl group.

One plausible pathway involves the use of a 4-pyridyl Grignard reagent or a 4-pyridyl lithium reagent. These nucleophilic reagents can be prepared from 4-halopyridines. The subsequent reaction with diethyl carbonate is a well-established method for the synthesis of tertiary alcohols. The reaction proceeds in a stepwise manner where the organometallic reagent adds to the carbonyl carbon of the diethyl carbonate, followed by the elimination of an ethoxide group to form a ketone intermediate, di(pyridin-4-yl)methanone (B1279966). A second equivalent of the 4-pyridyl organometallic reagent then adds to this ketone to yield the desired tertiary alcohol after acidic workup.

A general representation of this synthetic approach is as follows:

Formation of the 4-pyridyl organometallic reagent: 4-Br-Py + Mg → 4-PyMgBr or 4-Br-Py + n-BuLi → 4-PyLi + n-BuBr

Reaction with diethyl carbonate: 2 (4-PyMgBr) + (EtO)₂C=O → (4-Py)₂C=O + 2 MgBr(OEt) (4-Py)₂C=O + 4-PyMgBr → (4-Py)₃C-OMgBr (4-Py)₃C-OMgBr + H₃O⁺ → (4-Py)₃C-OH

Reaction Conditions and Precursor Utilization

The successful synthesis of this compound via the organometallic route is highly dependent on the careful control of reaction conditions.

Precursors:

4-Halopyridines: 4-bromopyridine (B75155) or 4-iodopyridine (B57791) are common precursors for the generation of the corresponding Grignard or organolithium reagents.

Magnesium or Organolithium Reagents: Magnesium turnings are used for the Grignard reagent formation, while alkyllithium reagents such as n-butyllithium are used for the preparation of 4-lithiopyridine.

Diethyl Carbonate: This serves as the electrophilic source of the central carbonyl carbon.

Reaction Conditions:

The formation of pyridyl Grignard and organolithium reagents requires anhydrous and inert atmosphere conditions to prevent their reaction with moisture and atmospheric oxygen. Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are typically used. The reaction with diethyl carbonate is usually carried out at low temperatures to control the reactivity and minimize side reactions.

| Parameter | Condition |

| Solvent | Anhydrous Diethyl Ether or THF |

| Atmosphere | Inert (Nitrogen or Argon) |

| Temperature | -78 °C to room temperature |

| Workup | Acidic (e.g., aqueous NH₄Cl or dilute HCl) |

Autoxidation Processes and Formation of Derivatives

An alternative pathway to this compound involves the autoxidation of the corresponding tri(pyridin-4-yl)methane. This process relies on the reaction of the methane (B114726) derivative with atmospheric oxygen, often over a prolonged period.

Research on the autoxidation of a related compound, di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane, has shown that the corresponding tertiary alcohol can be formed under ambient conditions over several years, likely influenced by acidic vapors. bris.ac.uk This suggests that tri(pyridin-4-yl)methane could undergo a similar transformation to yield this compound. The mechanism of such autoxidation reactions often involves radical intermediates.

Furthermore, the tertiary alcohol product of autoxidation can undergo subsequent transformations. In the case of di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methanol, further conversion to ketones such as di-4-pyridylketone and 4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)ketone, as well as a cyclized phenanthroline derivative, has been observed. bris.ac.uk This indicates that the stability of this compound might be limited under certain conditions, leading to the formation of various degradation products.

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which involves inducing reactions through mechanical energy in the form of grinding or milling, is an emerging green chemistry approach that can potentially be applied to the synthesis of this compound. While specific reports on the mechanochemical synthesis of this particular compound are scarce, the general principles of mechanochemistry have been successfully applied to a wide range of organic reactions, including the formation of C-C bonds and the synthesis of heterocyclic compounds.

The potential advantages of a mechanochemical approach would include:

Solvent-free or reduced solvent conditions: This minimizes waste and environmental impact.

Potentially faster reaction times: The high energy input can accelerate reaction rates.

Access to different polymorphs or crystalline forms: The solid-state nature of the reaction can lead to novel material properties.

Further research is needed to explore the feasibility of mechanochemically synthesizing this compound, for instance, by milling a 4-pyridyl halide with a suitable metal and a carbonyl source.

Strategies for Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives allows for the fine-tuning of the molecule's properties for specific applications, such as modifying its coordination behavior or its solubility. Strategies for functionalization can be broadly categorized into two approaches:

Pre-functionalization of the Pyridine (B92270) Ring: This involves starting with a substituted 4-halopyridine. For example, using a 3-substituted-4-bromopyridine in the Grignard or organolithium route would lead to a tri(3-substituted-pyridin-4-yl)methanol. The choice of substituent would depend on the desired properties of the final product.

Post-functionalization of the this compound Core: This approach involves chemical modification of the parent molecule. The pyridine rings can undergo various reactions, such as electrophilic aromatic substitution, although the electron-deficient nature of the pyridine ring can make these reactions challenging. Alternatively, functional groups can be introduced on the pyridine rings via other methods, such as palladium-catalyzed cross-coupling reactions, if a suitable handle is present.

Supramolecular Architectures and Host Guest Chemistry

Design and Assembly of Metal-Organic Frameworks (MOFs)

Self-Assembly Mechanisms in MOF Formation

There is no specific information available in the searched scientific literature detailing the self-assembly mechanisms of Tri(pyridin-4-yl)methanol in the formation of Metal-Organic Frameworks. While related tris(pyridyl) ligands, such as 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine, are utilized in MOF construction, the distinct structural and electronic properties imparted by the central methanol group of this compound mean that its behavior cannot be extrapolated from these analogues.

Formation of Hydrogen-Bonded Organic Frameworks (HOFs)

Specific studies on the formation of Hydrogen-Bonded Organic Frameworks (HOFs) using this compound as the primary building block could not be identified in the reviewed literature. The potential for the hydroxyl group and the pyridyl nitrogen atoms to act as hydrogen bond donors and acceptors, respectively, suggests theoretical viability, but experimental data, structural analysis, and synthesis reports for such frameworks are not documented in the available search results.

Host-Guest Interactions within Supramolecular Frameworks

No dedicated research on the host-guest chemistry of supramolecular frameworks constructed from this compound was found. Consequently, data on the encapsulation of specific guest molecules and the dynamics of guest adsorption and release are unavailable.

Encapsulation Studies of Guest Molecules

There are no specific encapsulation studies reported in the scientific literature for supramolecular frameworks derived from this compound.

Guest Adsorption and Release Dynamics

Information regarding the guest adsorption and release dynamics for any potential frameworks built with this compound is not present in the available research.

Non-Covalent Interactions in Solid-State Structures

While the solid-state structures of various pyridine-containing compounds are well-documented, a specific crystallographic analysis detailing the network of non-covalent interactions in this compound is not available in the searched literature.

Hydrogen Bonding Networks

A detailed analysis of the specific hydrogen bonding networks formed by this compound in its solid state, including bond distances and geometric parameters, has not been reported in the reviewed scientific papers.

Pi-Pi (π-π) Stacking Interactions

π-π stacking interactions are non-covalent attractive forces that occur between aromatic rings. In the case of this compound, the pyridyl rings are the primary sites for such interactions. The geometry of these interactions can vary, broadly categorized as face-to-face, parallel-displaced, and edge-to-face or T-shaped arrangements. The specific conformation adopted in the crystal lattice of this compound would dictate the nature and strength of these interactions.

For a quantitative analysis, crystallographic data would provide key parameters, which are typically presented in a table format for clarity.

Table 1: Hypothetical Parameters for π-π Stacking Interactions in this compound

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) | Slip Angle (°) | Interaction Type |

| Pyridyl Ring A - Pyridyl Ring B | Data not available | Data not available | Data not available | Not determined |

| Pyridyl Ring C - Pyridyl Ring D | Data not available | Data not available | Data not available | Not determined |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be extracted from experimental crystal structure data. Without such data, no specific values can be reported.

Van der Waals and Other Weak Interactions

A detailed analysis of these weak interactions involves identifying short intermolecular contacts, which are distances between atoms in neighboring molecules that are less than the sum of their van der Waals radii.

Table 2: Illustrative Data on Short Intermolecular Contacts for this compound

| Atom 1 | Atom 2 | Symmetry Operator | Distance (Å) | Sum of van der Waals Radii (Å) |

| C(x) | H(y) | Not applicable | Data not available | Data not available |

| N(a) | H(b) | Not applicable | Data not available | Data not available |

| O(1) | H(z) | Not applicable | Data not available | Data not available |

Note: This table is a template demonstrating the type of data derived from crystallographic analysis. The specific atomic contacts and their distances for this compound are not known.

Spectroscopic and Structural Characterization of Tri Pyridin 4 Yl Methanol and Its Assemblies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides information about the chemical environment of individual atoms.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy would provide information about the number of different types of protons and their neighboring protons in the Tri(pyridin-4-yl)methanol molecule. The pyridin-4-yl groups would exhibit characteristic signals in the aromatic region of the spectrum. The protons on the pyridine (B92270) rings would likely appear as doublets or multiplets due to coupling with adjacent protons. The chemical shift of the hydroxyl (-OH) proton from the methanol group can vary depending on the solvent and concentration and would likely appear as a singlet.

A hypothetical data table for the expected ¹H NMR signals is presented below based on the general knowledge of similar compounds.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine Hα | ~8.5 | Doublet | 6H |

| Pyridine Hβ | ~7.3 | Doublet | 6H |

| Methanol OH | Variable | Singlet | 1H |

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy would identify the different carbon environments in the molecule. Each unique carbon atom in the pyridin-4-yl rings and the central carbinol carbon would produce a distinct signal. The chemical shifts would be characteristic of aromatic and alcohol carbons.

A hypothetical data table for the expected ¹³C NMR signals is provided below.

| Carbon | Expected Chemical Shift (ppm) |

| Pyridine Cα | ~150 |

| Pyridine Cβ | ~122 |

| Pyridine Cγ (ipso-carbon) | ~148 |

| Methanol C (carbinol) | ~70 |

Two-Dimensional NMR Techniques (e.g., DOSY, COSY)

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Diffusion-Ordered Spectroscopy (DOSY) would provide further structural insights. COSY would be used to establish the connectivity between protons, confirming the coupling relationships within the pyridine rings. DOSY would be employed to study the diffusion of the molecule in solution, which can provide information about its size and any potential aggregation or complex formation. No specific experimental data for these techniques applied to this compound was found.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C=N, and C=C bonds. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while C=N and C=C stretching vibrations of the pyridine rings would be observed in the 1400-1600 cm⁻¹ region.

A table of expected characteristic IR absorption bands is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| C=N stretch (pyridine) | ~1590 | Medium to Strong |

| C=C stretch (pyridine) | ~1480, 1400 | Medium to Strong |

| C-O stretch | 1000-1200 | Strong |

Raman Spectroscopy

Raman spectroscopy would provide complementary information to IR spectroscopy. The Raman spectrum would also show characteristic bands for the pyridine ring vibrations. The symmetric ring breathing mode of the pyridine ring, typically around 1000 cm⁻¹, is often a strong and characteristic band in the Raman spectrum. Aromatic C-H stretching and bending modes would also be observable.

A table of expected characteristic Raman shifts is provided below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Pyridine ring breathing | ~1000 | Strong |

| Pyridine ring modes | 1200-1600 | Medium to Strong |

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a cornerstone technique for the structural elucidation of crystalline materials, providing detailed information on molecular geometry, intermolecular interactions, and crystal packing.

Single crystal X-ray diffraction (SC-XRD) allows for the precise determination of the three-dimensional arrangement of atoms within a crystal lattice. Although a specific crystal structure for this compound has not been detailed in the reviewed literature, it has been reported as a crystalline substance.

Table 1: Crystallographic Data for Tri(pyridin-3-yl)methanol Monohydrate

| Parameter | Value |

| Chemical Formula | C₁₆H₁₅N₃O₂ |

| Formula Weight | 281.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 11.4613(6) |

| b (Å) | 11.6124(6) |

| c (Å) | 22.0298(11) |

| β (°) | 90.175(3) |

| Volume (ų) | 2909.1(3) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.285 |

Data for Tri(pyridin-3-yl)methanol monohydrate, presented for illustrative purposes.

Powder X-ray diffraction (PXRD) is a vital tool for confirming the phase purity of a bulk crystalline sample and for identifying different crystalline forms (polymorphs). A PXRD pattern provides a unique "fingerprint" for a crystalline solid. For this compound, this technique would be employed to ensure that the synthesized bulk material consists of a single crystalline phase. By comparing the experimental PXRD pattern with a pattern simulated from single-crystal XRD data, the purity of the bulk sample can be verified. At present, no experimental PXRD data for this compound is available in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is particularly useful for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₆H₁₃N₃O), the expected exact mass can be calculated. In positive ion mode, the protonated molecule [M+H]⁺ would be observed.

Table 2: Theoretical Mass Spectrometry Data for this compound

| Ion Species | Chemical Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₁₆H₁₄N₃O]⁺ | 264.1131 |

This table represents theoretical values, as experimental HR-ESI-MS data for this compound was not found in the surveyed literature.

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition behavior. While a specific TGA curve for this compound is not available, the analysis of its isomer, Tri(pyridin-3-yl)methanol monohydrate, offers a valuable comparison. The TGA of the monohydrate shows an initial weight loss corresponding to the loss of one water molecule, followed by the decomposition of the organic molecule at higher temperatures. This indicates that the thermal stability of such compounds can be precisely determined, with decomposition temperatures signifying the limits of their stability. For this compound, a TGA experiment would reveal its decomposition onset and pattern, which is crucial for understanding its suitability for applications at elevated temperatures.

Electronic Absorption and Emission Spectroscopy

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the electronic absorption and emission properties of this compound. While the spectroscopic characteristics of many pyridine-containing compounds have been documented, detailed research findings, including UV-Visible spectra, photoluminescence data, and luminescence lifetimes for this particular compound, are not publicly available at this time.

Therefore, the following sections on UV-Visible (UV-Vis) Spectroscopy and Photoluminescence Properties and Luminescence Lifetimes cannot be populated with the requested detailed research findings and data tables. Further experimental investigation would be required to characterize the electronic transitions and photophysical behavior of this compound.

UV-Visible (UV-Vis) Spectroscopy

There is no available data on the UV-Visible absorption spectrum of this compound. This analysis would typically reveal the wavelengths at which the molecule absorbs light, providing insights into the electronic transitions between molecular orbitals. For similar pyridine derivatives, one might expect to observe π-π* transitions associated with the aromatic pyridine rings. However, without experimental data, the specific absorption maxima (λmax) and corresponding molar absorptivities for this compound remain unknown.

Photoluminescence Properties and Luminescence Lifetimes

Information regarding the photoluminescence properties, including emission spectra and luminescence lifetimes, of this compound is not available in the surveyed literature. A photoluminescence study would determine if the compound emits light upon excitation and would characterize the emission spectrum, quantum yield, and the decay kinetics of the excited state. This information is crucial for understanding the photophysical behavior of the molecule and its potential applications in areas such as sensing or imaging.

Computational and Theoretical Investigations of Tri Pyridin 4 Yl Methanol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties, providing a robust framework for detailed molecular analysis.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in any computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For Tri(pyridin-4-yl)methanol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict key structural parameters.

The optimization process would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule. Key parameters of interest include:

The C-O bond length of the central methanol group.

The C-C bonds connecting the central carbon to the three pyridyl rings.

The bond lengths and angles within the aromatic pyridyl rings.

Analysis of the electronic structure provides information on how electrons are distributed within the molecule, which is crucial for understanding its stability and reactivity.

Interactive Table: Predicted Structural Parameters for this compound

Specific quantitative data from DFT geometry optimization for this compound is not available in the publicly accessible literature. The table below is a template illustrating how such data would be presented.

| Parameter | Atom 1 | Atom 2 | Predicted Value |

| Bond Length | C (central) | O | Data not available |

| Bond Length | C (central) | C (pyridyl) | Data not available |

| Bond Angle | C (pyridyl) | C (central) | C (pyridyl) |

| Dihedral Angle | N (pyridyl) | C | C |

Frontier Molecular Orbital (HOMO/LUMO) Energies

Frontier Molecular Orbital (FMO) theory is essential for describing a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A high HOMO energy indicates a greater propensity to donate electrons to an acceptor.

LUMO: This orbital is the primary electron acceptor. A low LUMO energy suggests a greater ability to accept electrons from a donor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. For this compound, the HOMO is expected to be located primarily on the electron-rich pyridyl rings, while the LUMO distribution would also involve these aromatic systems.

Interactive Table: Frontier Molecular Orbital Energies

Specific quantitative data for the HOMO, LUMO, and energy gap of this compound is not available in the publicly accessible literature. The table below is a template for its presentation.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the excited states of a molecule, allowing for the prediction of its electronic absorption spectrum (like UV-Visible spectroscopy).

TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. The analysis also identifies the nature of the electronic transitions, such as whether they are localized on the pyridyl rings (π → π) or involve the methanol oxygen (n → π). This information is vital for applications in materials science and photochemistry.

Electrostatic Potential (ESP) Mapping and Reaction Site Analysis

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The ESP is mapped onto the electron density surface, using a color scale to indicate different potential regions:

Red: Regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. In this compound, these areas are expected around the nitrogen atoms of the pyridyl rings due to their lone pairs of electrons.

Blue: Regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. The hydrogen atom of the central hydroxyl group would be a prominent positive site.

Green: Regions of neutral or near-zero potential.

The ESP map for this compound would clearly identify the nitrogen atoms as primary sites for hydrogen bonding or coordination to metal centers, and the hydroxyl proton as a hydrogen bond donor site.

Hirshfeld Surface Analysis and Quantitative Assessment of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that stabilize a molecule in the crystalline state. The Hirshfeld surface is a unique boundary defined for a molecule within a crystal, separating it from its neighbors.

By mapping properties onto this surface, one can analyze the close contacts between molecules. A key output is the 2D fingerprint plot, which summarizes all intermolecular contacts and provides a quantitative percentage contribution for each interaction type. For this compound, the analysis would quantify the significance of:

H···H contacts: Typically the most abundant type of interaction.

C···H/H···C contacts: Involving the aromatic rings.

N···H/H···N contacts: Crucial hydrogen bonding involving the pyridyl nitrogen atoms.

O···H/H···O contacts: Hydrogen bonding associated with the central hydroxyl group.

This quantitative breakdown is essential for understanding the forces that govern the crystal packing and the formation of supramolecular structures.

Molecular Modeling and Simulation of Supramolecular Assemblies

The structure of this compound, with its three tetrahedrally oriented pyridyl groups and central hydroxyl group, makes it an excellent building block (or tecton) for supramolecular chemistry and crystal engineering. The pyridyl nitrogen atoms can act as hydrogen bond acceptors or coordinate to metal ions, while the hydroxyl group can act as a hydrogen bond donor.

Molecular modeling and dynamics simulations can be used to predict how individual molecules of this compound will self-assemble. These simulations can model the formation of:

Hydrogen-bonded networks: Predicting how molecules interact with each other through O-H···N or other hydrogen bonds to form chains, sheets, or 3D architectures.

Coordination polymers and Metal-Organic Frameworks (MOFs): Simulating how the molecule acts as a ligand to connect metal centers, forming extended, porous structures.

These simulations provide insight into the stability and dynamic behavior of large-scale assemblies, guiding the design and synthesis of new materials with desired properties.

Advanced Applications and Functional Materials Derived from Tri Pyridin 4 Yl Methanol

Catalytic Applications

The nitrogen atoms within the pyridyl rings of Tri(pyridin-4-yl)methanol are fundamental to its catalytic activity. These sites can act as Lewis bases or coordinate with metal centers, facilitating a variety of chemical transformations. When incorporated into porous frameworks, these catalytic sites can be accessed by substrates, combining the benefits of homogeneous and heterogeneous catalysis.

The catalytic reduction of carbon dioxide into valuable fuels like methanol is a critical area of sustainable chemistry research. Pyridine (B92270) and its derivatives have been identified as effective catalysts for this transformation. The mechanism involves the generation of a potent organo-hydride donor, 1,2-dihydropyridine (PyH2), through a series of proton and electron transfers. nih.gov This biomimetic process mimics the role of NADPH in natural photosynthesis. nih.gov

Quantum chemical calculations have elucidated a viable pathway for this reduction, where the dihydropyridine species transfers hydrides to CO2 and its subsequent intermediates, formic acid and formaldehyde, to ultimately produce methanol. nih.gov The pyridyl moieties in this compound can serve as the active sites for this catalytic cycle. When used as a ligand to construct MOFs, it can lead to materials with a high density of catalytic sites and a porous structure that facilitates the adsorption and concentration of CO2, potentially enhancing catalytic efficiency.

Table 1: Key Steps in Pyridine-Catalyzed CO2 Reduction to Methanol This table outlines the generalized mechanism for CO2 reduction catalyzed by pyridine, which is applicable to the pyridyl groups in this compound.

| Step | Process | Description |

| 1 | Pyridine Activation | Pyridine (Py) undergoes proton and electron transfers (PT-ET) to form the key catalytic agent, 1,2-dihydropyridine (PyH2). nih.gov |

| 2 | Hydride Transfer to CO2 | The PyH2/Py redox couple facilitates the transfer of a hydride to CO2, reducing it to formic acid. nih.gov |

| 3 | Intermediate Reduction | Subsequent hydride transfers from PyH2 reduce formic acid to formaldehyde and then formaldehyde to methanol. nih.gov |

Pyridine is a well-established base catalyst for various organic reactions, including acetalization, which is a crucial method for protecting hydroxyl groups in organic synthesis. Research has shown that pyridine can facilitate the efficient and regioselective 5'-O-acetalization of nucleosides. nih.gov The mechanism is proposed to involve a pre-association complex between pyridine and the acetal-forming reagent, which enhances selectivity for the primary hydroxyl group. nih.gov

The three pyridyl groups of this compound can function similarly as base catalysts. Incorporating this molecule into a larger structure, such as a MOF, would create a solid catalyst with accessible basic sites, offering advantages in catalyst separation and reusability compared to using pyridine as a solvent or soluble catalyst. While direct studies on this compound for acetalization are not prominent, the catalytic action of substituted pyridines in other reactions, such as the formation of urethanes from methanol and isocyanates, further supports the catalytic potential of its pyridyl units.

In the fields of photocatalysis and electrocatalysis, pyridyl ligands are essential for designing molecular catalysts, particularly for CO2 reduction. Rhenium complexes incorporating pyridyl-based ligands, for example, have been investigated as electrocatalysts for converting CO2 to CO. nih.gov The pyridyl groups coordinate to the metal center, modulating its electronic properties and helping to stabilize intermediates in the catalytic cycle. nih.gov

This compound, with its tripodal design, is an excellent candidate for building 3D frameworks that can host photo- or electro-active metal centers. Such frameworks could enhance catalytic performance by:

Preventing catalyst dimerization: Isolating catalytic centers within a rigid structure.

Increasing local substrate concentration: Utilizing the porosity of the framework.

Facilitating charge transfer: The conjugated system of the ligand can play a role in electron relay processes.

While much research in photocatalytic CO2 reduction focuses on semiconductor materials like TiO2, the integration of molecular catalysts based on ligands such as this compound offers a pathway to developing highly selective and tunable systems. nih.govmdpi.com

Sensor Development and Analyte Detection

The porous and luminescent nature of MOFs derived from pyridyl-based ligands makes them excellent candidates for chemical sensor development. The mechanism of sensing often relies on the interaction between an analyte molecule and the MOF, which results in a change in the material's fluorescence signal, most commonly through luminescence quenching. researchgate.net

Nitroaromatic compounds (NACs) are common components of industrial explosives and are considered environmental pollutants. The development of sensitive and selective sensors for their detection is of high importance for security and environmental monitoring. researchgate.net LMOFs have emerged as highly effective fluorescent sensors for NACs.

MOFs constructed using this compound as a ligand are expected to be excellent NAC sensors for several reasons:

Porosity: The pores of the MOF can capture and concentrate NAC molecules from the gas or liquid phase.

Electron-Rich Framework: The pyridyl groups make the framework electron-rich, promoting favorable interactions with the electron-deficient nitroaromatic analytes.

Fluorescence Quenching: The fluorescence of the MOF can be efficiently quenched by the NAC analyte through mechanisms such as photo-induced electron transfer (PET) from the excited state of the MOF to the NAC. researchgate.net

Studies on LMOFs built from similar pyridyl-containing ligands have demonstrated highly sensitive detection of NACs like 2,4,6-trinitrophenol (TNP). The performance of such sensors is often quantified by the Stern-Volmer quenching constant (Ksv), where a higher value indicates greater sensitivity.

Table 2: Representative Quenching Constants for NAC Detection by a Luminescent MOF This table presents data for an LMOF constructed from a related tri(4-pyridylphenyl)amine ligand, demonstrating the high sensitivity for NACs that could be expected from a this compound-based MOF. researchgate.net

| Analyte (NAC) | Quenching Constant (Ksv) in Water (M⁻¹) |

| Fe³⁺ (as a representative quencher) | 2.57 × 10⁴ |

| Cr³⁺ (as a representative quencher) | 2.96 × 10⁴ |

Note: While specific Ksv values for NACs with this exact ligand are not provided in the source, the high quenching efficiency for electron-accepting metal ions like Fe³⁺ and Cr³⁺ is indicative of strong potential for NAC sensing. The mechanism involves the formation of a non-fluorescent ground-state complex and energy transfer, leading to static quenching of the luminescence. researchgate.net

Metal Ion Sensing

The detection and quantification of metal ions are crucial in environmental monitoring, biological systems, and industrial processes. Fluorescent chemosensors are a prominent tool for this purpose, often designed by combining a fluorophore with a specific ion receptor. The coordination of a target metal ion to the receptor modulates the photophysical properties of the fluorophore, leading to a detectable signal such as quenching or enhancement of fluorescence.

Polypyridyl ligands are frequently employed as receptors for metal ions due to the strong coordination bonds formed between the pyridinic nitrogen atoms and various metal centers. While the tripodal structure of this compound, with its three convergent pyridyl groups, makes it a theoretically suitable candidate for a metal ion receptor, specific studies detailing its application as a primary component in metal ion sensors are not present in the current body of peer-reviewed literature. Research in this area has predominantly focused on other tri-pyridyl ligands. For instance, coordination polymers based on tri(4-pyridylphenyl)amine have been synthesized and shown to act as fluorescent sensors for detecting ions such as Fe³⁺ and Cr³⁺ through luminescence quenching. These systems leverage the uncoordinated pyridyl groups within a metal-organic framework (MOF) to bind target metal ions. The potential for this compound to act in a similar capacity, either as a discrete molecular sensor or as a building block in a larger framework, remains an area for future investigation.

Organic Electronic and Optoelectronic Materials

Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major technology in displays and solid-state lighting, constructed from a series of thin organic layers that transport charge and emit light upon electrical excitation. The performance of an OLED is highly dependent on the properties of these materials, which include hole-transporting layers (HTLs), electron-transporting layers (ETLs), and emissive layers (EMLs).

Pyridine-containing molecules are widely used in OLEDs, particularly as electron-transporting or host materials, due to the electron-deficient nature of the pyridine ring which facilitates electron injection and transport. The thermal and morphological stability of these materials is also critical for device longevity. Although the molecular structure of this compound incorporates these pyridine moieties, there is a lack of published research demonstrating its synthesis into a functional material for and subsequent integration into OLED devices. Studies on related compounds, such as ether derivatives of di(pyridin-2-yl)methanol, have shown that their iridium complexes can be effective blue-light emitters with high quantum yields, highlighting the potential of pyridyl-alcohol scaffolds in this field. However, specific performance data for materials derived directly from this compound is not available.

Conductive Polymers

Conductive polymers are organic materials that possess electrical conductivity, combining the processing advantages of plastics with the electronic properties of metals. Their applications range from antistatic coatings to components in sensors, batteries, and other electronic devices. Conductivity in these polymers typically arises from a conjugated π-electron system along the polymer backbone, which can be doped to introduce charge carriers.

While polymers incorporating pyridyl units can be designed, and the nitrogen atom can influence the electronic properties and intermolecular interactions, there is no specific research available that describes the polymerization of this compound or its incorporation into a polymer backbone to create a conductive material. The development and characterization of such polymers, including measurements of their electrical conductivity and stability, have not been reported.

Gas Separation and Adsorption Technologies

Porous materials like Metal-Organic Frameworks (MOFs) are at the forefront of gas separation and storage research due to their high surface areas, tunable pore sizes, and chemically functionalizable surfaces. The choice of organic ligand is critical in determining the structure and properties of the resulting MOF. Tripodal pyridyl ligands are of significant interest because their geometry can lead to the formation of robust, three-dimensional networks with specific pore environments.

These pores can be engineered for the selective adsorption of certain gases over others. For example, MOFs constructed from the structurally similar ligand 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine (tpt) have been shown to exhibit selective adsorption of CO₂. The nitrogen atoms of the pyridine and triazine rings can act as preferential binding sites, enhancing the framework's affinity for specific gas molecules.

Despite the suitability of its tripodal structure, this compound has not been reported as a primary building block in the synthesis of MOFs or other porous polymers for gas separation and adsorption applications. Consequently, there is no experimental data on the surface area, pore volume, or gas uptake capacities for materials derived from this specific compound. The exploration of this compound in the synthesis of novel porous materials for gas separation remains an open area of research.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies and Green Chemistry Principles

The pursuit of sustainable and efficient synthetic routes to Tri(pyridin-4-yl)methanol and its derivatives is a key area of future research. Current methodologies often involve multi-step processes that may utilize harsh reagents and generate significant waste. Future efforts are directed towards the development of one-pot syntheses and the application of green chemistry principles to minimize the environmental impact.

Microwave-assisted synthesis, for instance, has emerged as a promising green technique for the synthesis of various pyridine (B92270) derivatives. This method offers rapid and uniform heating, which can significantly reduce reaction times and energy consumption while improving reaction selectivity and yields. Researchers are exploring the adaptation of microwave-assisted protocols for the efficient and environmentally benign synthesis of this compound.

Another avenue of exploration is the use of eco-friendly catalysts and solvents. The development of reusable solid acid catalysts, for example, could replace traditional homogeneous catalysts, simplifying purification processes and reducing waste. Similarly, the use of greener solvents or even solvent-free reaction conditions is being investigated to enhance the sustainability of the synthesis. These advancements aim to provide more scalable and economical routes to this compound, making it more accessible for a wider range of applications.

Exploration of New Metal-Ligand Combinations for Diverse Architectures

The true potential of this compound lies in its ability to act as a versatile building block in coordination chemistry. Its three pyridyl nitrogen atoms offer multiple coordination sites for metal ions, enabling the construction of a wide array of supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs).

Future research will focus on exploring new combinations of metal ions with this compound to create novel structures with desired properties. The choice of the metal ion plays a crucial role in determining the geometry and dimensionality of the resulting framework. For instance, combining this compound with different transition metals or lanthanides could lead to the formation of one-dimensional chains, two-dimensional layers, or complex three-dimensional networks.

The flexibility of the ligand, arising from the rotational freedom around the central carbon-methanol bond, allows it to adopt various conformations to accommodate different metal coordination environments. This conformational flexibility, combined with the potential for hydrogen bonding involving the hydroxyl group, provides a rich landscape for the design of intricate and functional supramolecular assemblies. Researchers are particularly interested in creating porous MOFs for applications in gas storage, separation, and catalysis.

Rational Design of Multifunctional Materials

A significant frontier in the application of this compound is the rational design of multifunctional materials. By carefully selecting the metal nodes and incorporating other functional organic linkers, it is possible to create materials that exhibit a combination of useful properties, such as luminescence, magnetism, and catalytic activity.

For example, the incorporation of luminescent metal ions, such as lanthanides, into frameworks built with this compound could lead to the development of novel optical materials for sensing, imaging, and lighting applications. The pyridyl groups of the ligand can act as "antennas" to absorb light and transfer the energy to the metal center, enhancing its emission.

Furthermore, the introduction of catalytically active metal centers could result in porous materials that can act as heterogeneous catalysts for various organic transformations. The well-defined and accessible active sites within the framework can lead to high selectivity and efficiency. The hydroxyl group of this compound can also be functionalized post-synthetically to introduce additional functionalities or to tune the properties of the material.

Advancement of Computational Methodologies for Predictive Design

As the complexity of the materials designed with this compound increases, computational modeling and predictive design will play an increasingly vital role. Density Functional Theory (DFT) and other computational methods are becoming indispensable tools for understanding the electronic structure, stability, and properties of these materials before their synthesis.

Future research will focus on developing more accurate and efficient computational models to predict the assembly of Tri(pyridin-yl)methanol-based coordination polymers and MOFs. These models can help in screening vast numbers of potential structures and identifying candidates with the most promising properties for specific applications. For instance, computational screening can be used to predict the gas adsorption properties of hypothetical MOFs, guiding experimental efforts towards the most promising candidates. mit.edumit.edu

Molecular dynamics simulations can also provide valuable insights into the dynamic behavior of these materials, such as their structural flexibility and the diffusion of guest molecules within their pores. mdpi.com By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new functional materials based on this compound.

Integration of this compound into Hybrid Systems and Nanostructures

The integration of this compound-based materials into hybrid systems and nanostructures represents another exciting frontier. This involves combining these materials with other components, such as polymers, nanoparticles, or surfaces, to create new materials with enhanced or synergistic properties.

For instance, MOFs constructed from this compound could be incorporated into polymer matrices to create mixed-matrix membranes for gas separation. The porous nature of the MOF can enhance the permeability and selectivity of the membrane. Similarly, functionalizing the surface of nanoparticles with this compound or its metal complexes could lead to new catalysts or sensors with improved performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.